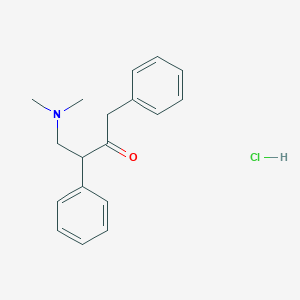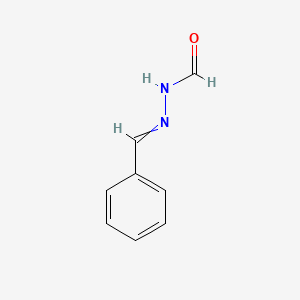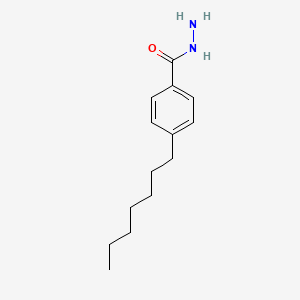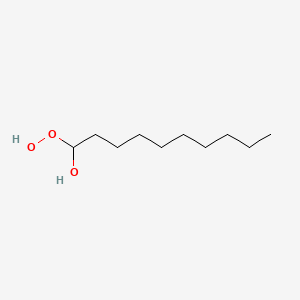
1-Hydroperoxydecan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroperoxydecan-1-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) and a hydroperoxy group (-OOH) attached to a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroperoxydecan-1-OL can be synthesized through the oxidation of decan-1-ol. A common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as tungsten or molybdenum compounds. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroperoxydecan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form decanoic acid.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, yielding decan-1,1-diol.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Decanoic acid: from oxidation.
Decan-1,1-diol: from reduction.
Esters or ethers: from substitution reactions.
Applications De Recherche Scientifique
1-Hydroperoxydecan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 1-Hydroperoxydecan-1-OL involves its ability to donate oxygen atoms, making it a potent oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or modification of biomolecules. The hydroperoxy group plays a crucial role in these interactions, facilitating the transfer of oxygen atoms.
Comparaison Avec Des Composés Similaires
Decan-1-ol: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Decanoic acid: The fully oxidized form of decan-1-ol, used in different applications.
Decan-1,1-diol: Formed by the reduction of 1-Hydroperoxydecan-1-OL, with two hydroxyl groups.
Uniqueness: this compound is unique due to the presence of both hydroxyl and hydroperoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various synthetic and industrial processes.
Propriétés
Numéro CAS |
64655-21-6 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-hydroperoxydecan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h10-12H,2-9H2,1H3 |
Clé InChI |
ZCVBARQRAJAENJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


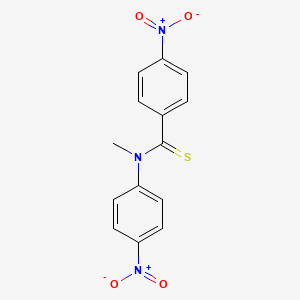
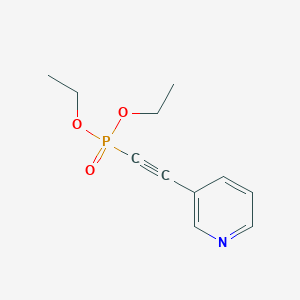
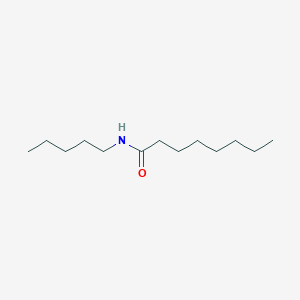
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
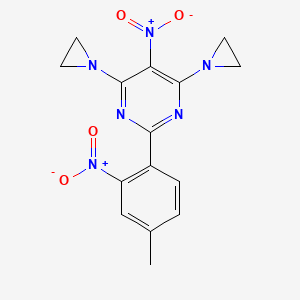
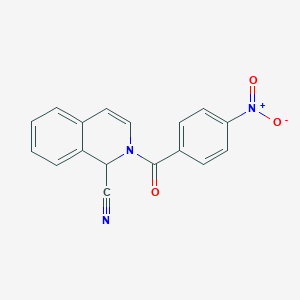
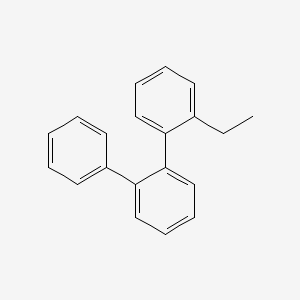
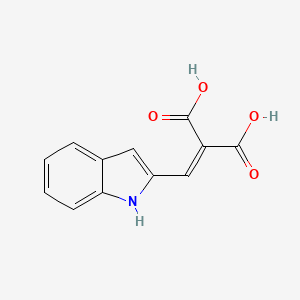
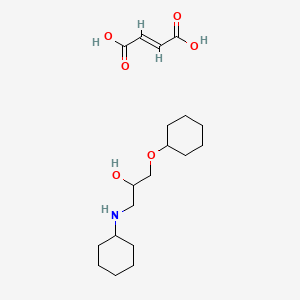
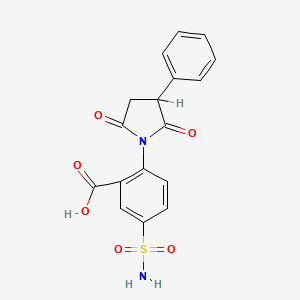
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
